Ethyl 3-(N-butyl-2-methylbenzamido)propanoate
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Overview
Description
Ethyl 3-(N-butyl-2-methylbenzamido)propanoate is an organic compound with the molecular formula C₁₇H₂₅NO₃ and a molecular weight of 291.39 g/mol . This compound is a derivative of propanoic acid and is characterized by the presence of an ethyl ester group and a substituted benzamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(N-butyl-2-methylbenzamido)propanoate typically involves the esterification of 3-(N-butyl-2-methylbenzamido)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-butyl-2-methylbenzamido)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester group can be hydrolyzed to yield 3-(N-butyl-2-methylbenzamido)propanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 3-(N-butyl-2-methylbenzamido)propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-(N-butyl-2-methylbenzamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-(N-butyl-2-methylbenzamido)propanoate is primarily related to its ability to undergo hydrolysis in biological systems, releasing 3-(N-butyl-2-methylbenzamido)propanoic acid. This acid can interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Ethyl 3-(N-butyl-2-methylbenzamido)propanoate can be compared with other esters and benzamide derivatives:
Ethyl 3-(N-butylbenzamido)propanoate: Lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.
Ethyl 3-(N-methyl-2-methylbenzamido)propanoate: Contains a methyl group on the nitrogen atom, which can influence its chemical properties and interactions with biological targets.
Ethyl 3-(N-butyl-4-methylbenzamido)propanoate: The position of the methyl group on the benzene ring is different, potentially altering its reactivity and biological effects .
Properties
IUPAC Name |
ethyl 3-[butyl-(2-methylbenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-6-12-18(13-11-16(19)21-5-2)17(20)15-10-8-7-9-14(15)3/h7-10H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKVSYZKKGYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)OCC)C(=O)C1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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